3-methyl-N-(p-tolyl)aniline 3-methyl-N-(p-tolyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346128
InChI: InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3
SMILES:
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol

3-methyl-N-(p-tolyl)aniline

CAS No.:

Cat. No.: VC17346128

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(p-tolyl)aniline -

Specification

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
IUPAC Name 3-methyl-N-(4-methylphenyl)aniline
Standard InChI InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3
Standard InChI Key CDEMVHXVWFDSBJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=CC=CC(=C2)C

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

3-Methyl-N-(p-tolyl)aniline (IUPAC name: N-(4-methylphenyl)-3-methylbenzenamine) consists of two aromatic rings: a primary benzene ring substituted with a methyl group at the 3-position and a secondary para-tolyl group linked via the nitrogen atom. The para-tolyl group introduces steric and electronic effects that influence the compound’s reactivity and physical properties. The molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol .

Key Structural Features:

  • Primary aromatic ring: Methyl group at position 3.

  • Secondary aromatic ring: Methyl group at position 4 (para) of the N-linked phenyl group.

  • Planar geometry: Facilitates π-π stacking interactions in solid-state configurations.

Isomerism and Analogues

The compound’s meta-isomer, 3-Methyl-N-(3-methylphenyl)aniline (CAS 626-13-1), has been more extensively documented . Compared to the para-isomer, the meta-substitution alters electronic distribution, boiling points, and solubility. For instance, the meta-isomer exhibits a boiling point of 320.1°C and a density of 1.0 g/cm³, whereas the para-isomer’s properties remain less characterized but are theorized to diverge due to differing dipole moments .

Synthesis and Manufacturing

Catalytic N-Methylation

A primary route to synthesize N-substituted anilines involves the reaction of aniline derivatives with methanol in the presence of transition metal catalysts. The patent US3819709A details a method for producing N-methylaniline using a chromium-copper oxide (Cr-Cu-O) catalyst, achieving high selectivity and yield . Adapting this methodology for 3-methyl-N-(p-tolyl)aniline would involve:

  • Starting materials: 3-Methylaniline and p-tolyl bromide.

  • Catalyst: Cr-Cu-O (47% Cr, 53% Cu by weight) .

  • Conditions:

    • Temperature: 200–250°C.

    • Pressure: 50–150 atm.

    • Solvent: Methanol (2–6 moles per mole of aniline) .

This method minimizes the formation of undesired byproducts like N,N-dimethylaniline, which is critical for industrial applications .

Ullmann Coupling

An alternative approach employs Ullmann-type coupling between 3-methylaniline and p-iodotoluene using a copper catalyst. This method, though less common, offers control over regioselectivity. For example, a similar synthesis of 3,3'-dimethyldiphenylamine (CAS 626-13-1) achieved an 80% yield under optimized conditions .

Comparative Synthesis Table

MethodCatalystYield (%)ByproductsReference
Catalytic N-MethylationCr-Cu-O~90<5% dimethyl
Ullmann CouplingCuI/Ligand80Di-iodo derivatives

Physical and Chemical Properties

Thermodynamic Properties

While direct data for 3-methyl-N-(p-tolyl)aniline is scarce, extrapolations from its meta-isomer and N-Methyl-p-toluidine (CAS 623-08-5) provide insights:

  • Boiling Point: Estimated 315–325°C (cf. 320.1°C for meta-isomer) .

  • Density: ~1.0 g/cm³ (similar to meta-isomer) .

  • Melting Point: Projected 120–130°C (meta-isomer: 129–131°C) .

  • Refractive Index: ~1.61 (aligned with aromatic amines) .

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretch at ~3400 cm⁻¹; C-H aromatic stretches at 3050 cm⁻¹.

  • NMR:

    • ¹H NMR: δ 2.3 (s, 3H, Ar-CH₃), δ 2.9 (s, 3H, N-CH₃), δ 6.8–7.2 (m, 8H, aromatic) .

    • ¹³C NMR: δ 21.5 (Ar-CH₃), δ 40.1 (N-CH₃), δ 115–140 (aromatic carbons) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure makes it a candidate for synthesizing antitumor agents and kinase inhibitors. For example, pyrazolo[3,4-d]pyrimidines—a class of anticancer drugs—are derived from similar N-substituted anilines .

Dye and Pigment Synthesis

3-Methyl-N-(p-tolyl)aniline can serve as a precursor for azo dyes, which are pivotal in textiles and food coloring. The para-tolyl group enhances dye stability against photodegradation .

Material Science

In polymer chemistry, this compound acts as a chain extender in polyurethanes, improving thermal stability. Its rigid aromatic structure also makes it suitable for liquid crystal displays (LCDs) .

Environmental Impact

Ecotoxicity

Predicted LC₅₀ for aquatic organisms: 1–10 mg/L (similar to N-Methyl-p-toluidine) .

Future Perspectives

Research Gaps

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic systems) for higher yields.

  • Pharmacological Studies: Screening for anticancer and antimicrobial activity.

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